molecular formula C8H10 B15164467 Benzene.ethylene CAS No. 264146-42-1

Benzene.ethylene

Cat. No.: B15164467
CAS No.: 264146-42-1
M. Wt: 106.16 g/mol
InChI Key: SYWDWCWQXBUCOP-UHFFFAOYSA-N
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Description

Benzene.ethylene, commonly known as ethylbenzene, is an organic compound with the chemical formula C6H5CH2CH3. It is a highly flammable, colorless liquid with an odor similar to gasoline. This monocyclic aromatic hydrocarbon is significant in the petrochemical industry as a precursor to styrene, which is used to produce polystyrene, a common plastic material .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylbenzene is primarily synthesized through the alkylation of benzene with ethylene. This reaction is typically carried out in the presence of a zeolite catalyst, which facilitates the reaction under high pressure and temperature conditions . The reaction can be represented as follows:

C6H6+C2H4C6H5CH2CH3C6H6 + C2H4 → C6H5CH2CH3 C6H6+C2H4→C6H5CH2CH3

Industrial Production Methods

In industrial settings, the production of ethylbenzene involves a continuous process where benzene and ethylene are fed into a reactor containing a zeolite catalyst. The reaction occurs in the gas phase at high temperatures (around 300-400°C) and pressures (1-2 MPa). The process also includes a recycling loop to recover unreacted benzene and a separation unit to isolate ethylbenzene from by-products .

Chemical Reactions Analysis

Types of Reactions

Ethylbenzene undergoes several types of chemical reactions, including:

    Oxidation: Ethylbenzene can be oxidized to form acetophenone and benzoic acid.

    Reduction: Reduction of ethylbenzene can yield ethylcyclohexane.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Acetophenone, benzoic acid.

    Reduction: Ethylcyclohexane.

    Substitution: Nitroethylbenzene, sulfoethylbenzene, chloroethylbenzene.

Scientific Research Applications

Ethylbenzene has various applications in scientific research and industry:

Mechanism of Action

The mechanism of ethylbenzene’s action involves its alkylation reaction with benzene. This process can follow either a stepwise or concerted mechanism, both catalyzed by zeolites. In the stepwise mechanism, ethylene is first protonated to form a surface ethyoxyl species, which then reacts with benzene to form ethylbenzene. The concerted mechanism involves the simultaneous interaction of benzene, ethylene, and the catalyst .

Comparison with Similar Compounds

Ethylbenzene can be compared with other similar compounds such as:

    Toluene (C6H5CH3): Similar in structure but with a methyl group instead of an ethyl group.

    Styrene (C6H5CH=CH2): Produced from ethylbenzene through dehydrogenation.

    Xylene (C6H4(CH3)2): Contains two methyl groups attached to the benzene ring.

Ethylbenzene is unique due to its role as a precursor to styrene, making it crucial in the production of polystyrene .

Properties

CAS No.

264146-42-1

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

benzene;ethene

InChI

InChI=1S/C6H6.C2H4/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H2

InChI Key

SYWDWCWQXBUCOP-UHFFFAOYSA-N

Canonical SMILES

C=C.C1=CC=CC=C1

Origin of Product

United States

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